PEG8 Linker: Intermediate Degradation Potency
In a head-to-head in vitro screening of PROTAC linkers with varying PEG lengths (PEG4, PEG8, PEG12, PEG16), the PEG8 linker produced an intermediate readout of 635.07, compared to PEG4 (1311.54), PEG16 (1021.21), and PEG12 (415.81) [1]. Lower readout values correlate with higher potency; thus, PEG8 is more potent than PEG4 and PEG16 but less potent than PEG12. This demonstrates that linker length is a critical determinant of degradation efficiency, and the PEG8 length in m-PEG8-amide-C10-Thiol may offer a balanced profile for initial PROTAC optimization.
| Evidence Dimension | PROTAC-mediated protein degradation activity (lower readout indicates higher potency) |
|---|---|
| Target Compound Data | PEG8 linker readout: 635.073 |
| Comparator Or Baseline | PEG4 linker readout: 1311.54; PEG16 linker readout: 1021.21; PEG12 linker readout: 415.805 |
| Quantified Difference | PEG8 is 2.1-fold more potent than PEG4, 1.6-fold more potent than PEG16, and 1.5-fold less potent than PEG12 |
| Conditions | Cellular PROTAC degradation assay; readout measured via luminescence-based platform |
Why This Matters
This data enables rational selection of PEG8 length for balancing degradation potency and molecular properties during PROTAC development.
- [1] PMC7483003. Figure 3: In vitro screening of selected linkers via the developed platform. 2020. View Source
